Benzene, (3-chloro-1-propenyl)-

Vue d'ensemble

Description

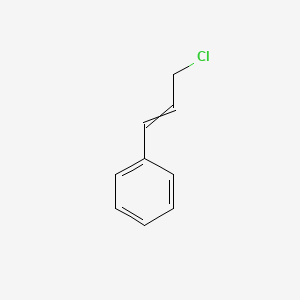

Benzene, (3-chloro-1-propenyl)-: is an organic compound with the molecular formula C9H9Cl and a molecular weight of 152.621 g/mol . It is also known by several other names, including Cinnamyl chloride , Propene, 3-chloro-1-phenyl- , and 3-Chloro-1-phenylpropene . This compound is characterized by a benzene ring substituted with a 3-chloro-1-propenyl group, making it a derivative of benzene.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzene, (3-chloro-1-propenyl)- can be synthesized through various methods. One common synthetic route involves the chlorination of cinnamyl alcohol . The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . Another method involves the Friedel-Crafts alkylation of benzene with 3-chloro-1-propene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Industrial Production Methods: Industrial production of Benzene, (3-chloro-1-propenyl)- often employs large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Benzene, (3-chloro-1-propenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Addition Reactions: The double bond in the propenyl group allows for addition reactions, such as hydrogenation and halogenation .

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols .

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4) .

Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution Products: Various substituted benzene derivatives depending on the electrophile used.

Addition Products: Saturated compounds or halogenated derivatives.

Oxidation Products: Epoxides, alcohols, or carboxylic acids.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Benzene, (3-chloro-1-propenyl)- serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions such as electrophilic aromatic substitution and addition reactions due to the reactivity of both the benzene ring and the propenyl group. The compound can undergo halogenation and hydrogenation reactions, making it versatile for creating derivatives with desired functionalities .

Synthetic Routes

The compound can be synthesized through several methods:

- Chlorination of Cinnamyl Alcohol : Using chlorinating agents like thionyl chloride or phosphorus trichloride under controlled conditions.

- Friedel-Crafts Alkylation : Involves the reaction of benzene with 3-chloro-1-propene in the presence of a Lewis acid catalyst such as aluminum chloride.

Biological Research

Investigating Biological Activity

Research has focused on the biological activities of Benzene, (3-chloro-1-propenyl)-, particularly its interactions with biomolecules. Studies suggest potential applications in pharmacology, where it may exhibit antimicrobial or anticancer properties .

Mechanism of Action

The compound acts as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This property is significant for exploring its therapeutic potential.

Pharmaceutical Development

Potential Therapeutic Agents

Benzene, (3-chloro-1-propenyl)- has been explored for its potential use in developing pharmaceuticals. Its unique structure may contribute to the design of new drugs targeting specific diseases or conditions. The compound’s reactivity allows for modifications that can enhance efficacy and reduce toxicity .

Industrial Applications

Production of Polymers and Resins

In industrial settings, Benzene, (3-chloro-1-propenyl)- is used in the production of various polymers and resins. Its chemical properties facilitate the creation of materials with specific characteristics suitable for different applications .

Separation Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for isolating impurities during preparative separation processes. This method is scalable and compatible with mass spectrometry applications, making it valuable in both research and industrial laboratories .

Safety Considerations

While Benzene, (3-chloro-1-propenyl)- has numerous applications, it is essential to consider safety measures due to its harmful effects upon exposure. The compound can cause skin burns and eye damage; therefore, appropriate handling procedures must be implemented in laboratory and industrial environments .

Mécanisme D'action

The mechanism of action of Benzene, (3-chloro-1-propenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules . The presence of the chloro group enhances its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparaison Avec Des Composés Similaires

- Benzene, (3-chloropropenyl)-

- Cinnamyl chloride

- Propene, 3-chloro-1-phenyl-

- 3-Chloro-1-phenylpropene

- 3-Phenyl-2-propenyl chloride

Uniqueness: Benzene, (3-chloro-1-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro group and the propenyl moiety allows for diverse reactivity and applications in various fields .

Activité Biologique

Benzene, (3-chloro-1-propenyl)-, also known as 3-chloropropenylbenzene, is an organic compound characterized by its unique structure comprising a benzene ring and a propenyl group with a chlorine substituent. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.

- Molecular Formula : C₉H₉Cl

- Molecular Weight : 152.621 g/mol

- IUPAC Name : [(1E)-3-chloroprop-1-en-1-yl]benzene

- CAS Registry Number : 2687-12-9

The biological activity of Benzene, (3-chloro-1-propenyl)- is primarily attributed to its ability to act as an electrophile in various chemical reactions. This electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially influencing biological pathways and processes. The compound can undergo:

- Electrophilic Aromatic Substitution : Due to the presence of the electron-rich benzene ring.

- Addition Reactions : The double bond in the propenyl group facilitates reactions such as hydrogenation and halogenation.

- Oxidation Reactions : Leading to the formation of epoxides or alcohols.

Antimicrobial Properties

Research has indicated that compounds similar to Benzene, (3-chloro-1-propenyl)- may exhibit antimicrobial activity. For instance, studies have explored the potential of chloro-propenyl derivatives in inhibiting bacterial growth, suggesting that this compound could be evaluated for its effectiveness against various pathogens .

Cytotoxicity and Carcinogenicity

The cytotoxic effects of Benzene, (3-chloro-1-propenyl)- have been studied in vitro. Some findings suggest that exposure to similar chlorinated compounds may lead to cellular damage and could be implicated in carcinogenic processes. Further research is required to establish the specific mechanisms by which this compound may influence cancer cell proliferation or apoptosis .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated various chlorinated compounds for their antimicrobial properties. Benzene, (3-chloro-1-propenyl)- was included in the screening process, revealing moderate antibacterial activity against Gram-positive bacteria. The study highlighted the need for further optimization of the compound's structure to enhance its efficacy .

Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, researchers administered varying doses of Benzene, (3-chloro-1-propenyl)- to evaluate its effects on liver function and overall health. Results indicated that at higher concentrations, there were significant alterations in liver enzyme levels, suggesting potential hepatotoxicity. These findings warrant caution regarding exposure levels in industrial applications .

Applications in Industry

Benzene, (3-chloro-1-propenyl)- finds applications across several sectors:

- Pharmaceuticals : Investigated for potential use in developing new therapeutic agents due to its biological activity.

- Agriculture : Explored as a candidate for herbicides or pesticides owing to its reactivity and efficacy against plant pathogens .

- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Benzene, (3-chloro-1-propenyl)- | C₉H₉Cl | Moderate antibacterial |

| Cinnamyl chloride | C₉H₉Cl | Antifungal properties |

| 4-Chlorobenzyl chloride | C₇H₇Cl | Used in pharmaceuticals |

| 2-Chloropropionic acid | C₃H₅ClO₂ | Herbicidal properties |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing (3-chloro-1-propenyl)benzene with high purity?

- Methodology : The compound is typically synthesized via chlorination of cinnamyl alcohol (3-phenyl-2-propen-1-ol) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purification involves fractional distillation under reduced pressure (15 mmHg), yielding a boiling point of 120–126°C . Characterization via GC-MS (NIST MS number: 235884) confirms purity, with spectral peaks at m/z 152 (molecular ion) and fragments at m/z 115 (loss of Cl) and 91 (tropylium ion) .

Q. Which analytical techniques are optimal for structural elucidation and quantification?

- Methodology :

- Gas Chromatography (GC) : Use a Petrocol DH column (100 m × 0.25 mm × 0.5 μm) with a He carrier gas and a temperature ramp (30°C to 220°C at 1°C/min) for retention index (RI) determination .

- Mass Spectrometry (EI-MS) : Electron ionization at 70 eV generates diagnostic fragments, including the base peak at m/z 91 (C₇H₇⁺), confirming the benzyl moiety .

- NMR : ¹H NMR shows characteristic vinyl protons (δ 5.8–6.5 ppm) and a chloromethyl group (δ 4.3–4.5 ppm) .

Q. How can researchers mitigate byproduct formation during synthesis?

- Methodology : Byproduct formation (e.g., dichlorinated derivatives) is minimized by controlling reaction stoichiometry (1:1 molar ratio of cinnamyl alcohol to SOCl₂) and temperature (<0°C). Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate, 9:1) isolates the target compound .

Advanced Research Questions

Q. How do discrepancies in GC retention indices arise across studies, and how can they be resolved?

- Analysis : Discrepancies stem from column polarity (e.g., Petrocol DH vs. DB-5) and temperature programming. For cross-study validation, calibrate retention indices using n-alkane standards and report column specifications (e.g., phase, dimensions) . Example: Petrocol DH yields RI = 1262, while polar columns may shift RI by ±20 units .

Q. What reaction mechanisms dominate in electrophilic additions to (3-chloro-1-propenyl)benzene?

- Mechanistic Insight : The allylic chlorine atom facilitates electrophilic attack at the β-position due to resonance stabilization. For example, hydrolysis with aqueous NaOH proceeds via an SN2 mechanism, yielding cinnamyl alcohol, while radical-initiated reactions favor allylic halogenation . Computational studies (DFT) can model transition states, with the InChIKey

IWTYTFSSTWXZFU-QPJJXVBHSA-Naiding in molecular docking simulations .

Q. What is the environmental persistence and degradation profile of this compound?

- Environmental Behavior : With a water solubility of 0.2 g/L (20°C) and log Kow ~3.2 (estimated), the compound exhibits moderate hydrophobicity, favoring adsorption to organic soils . Aerobic biodegradation studies show half-lives of 14–28 days in sediment-water systems, with cleavage of the C-Cl bond as the rate-limiting step . Toxicity assays (e.g., Daphnia magna LC₅₀ = 12 mg/L) indicate moderate ecotoxicity .

Q. How does the electronic structure influence spectroscopic properties?

- Spectroscopic Analysis : The conjugated π-system (benzene-vinyl-Cl) results in UV-Vis absorption at λmax = 254 nm (ε = 1,200 L/mol·cm). IR spectroscopy reveals C-Cl stretching at 650 cm⁻¹ and C=C vibration at 1640 cm⁻¹. TD-DFT calculations align with experimental data, showing HOMO-LUMO transitions localized on the propenyl group .

Q. Data Contradictions and Resolution

Q. Conflicting reports on melting points: How to validate?

- Resolution : Literature cites a melting point of 7°C , but impurities (e.g., unreacted cinnamyl alcohol) may raise observed values. Differential Scanning Calorimetry (DSC) with a cooling rate of 5°C/min under N₂ provides accurate thermal data. Cross-check with purity assessments (GC-MS ≥98%) .

Q. Methodological Recommendations

- Synthetic Optimization : Use Schlenk techniques to exclude moisture, which hydrolyzes the chloride .

- Analytical Validation : Pair GC-MS with orthogonal methods (e.g., NMR, IR) to confirm structural assignments .

- Environmental Studies : Employ OECD 301D guidelines for biodegradation testing and EPA SW-846 methods for soil analysis .

Propriétés

IUPAC Name |

3-chloroprop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYTFSSTWXZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062591 | |

| Record name | 3-Phenylallyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2687-12-9 | |

| Record name | Cinnamyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylallyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloroprop-1-enyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.